molecular formula C21H30O5 B040420 6-Hydroxyaldosterone CAS No. 124251-89-4

6-Hydroxyaldosterone

Cat. No.: B040420
CAS No.: 124251-89-4
M. Wt: 362.5 g/mol
InChI Key: VKFQBXSZDPCGGC-RRUQBFNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tofenacin involves the reaction of N-methyl-2-(2-methylphenyl)(phenyl)methoxyethanamine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of Tofenacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Tofenacin undergoes various chemical reactions, including:

    Oxidation: Tofenacin can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Tofenacin into its reduced forms.

    Substitution: Tofenacin can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tofenacin has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Tofenacin is unique due to its dual action as a serotonin-norepinephrine reuptake inhibitor and its role as the major active metabolite of orphenadrine. This dual action contributes to its effectiveness in treating depressive symptoms, particularly in patients with Parkinson’s disease .

Properties

CAS No.

124251-89-4

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1

InChI Key

VKFQBXSZDPCGGC-RRUQBFNBSA-N

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O

Synonyms

6 beta-hydroxyaldosterone
6-hydroxyaldosterone
6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome

Origin of Product

United States

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